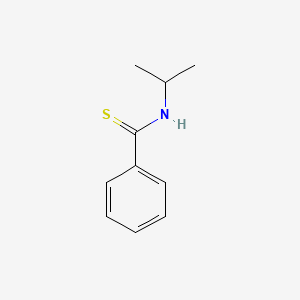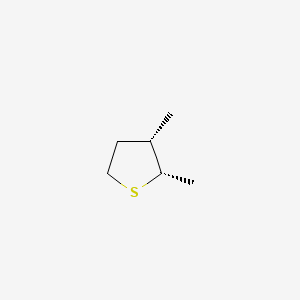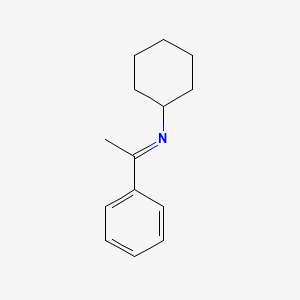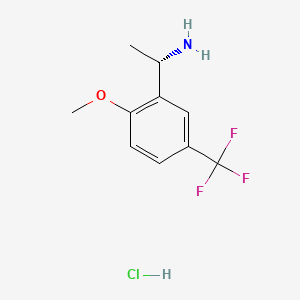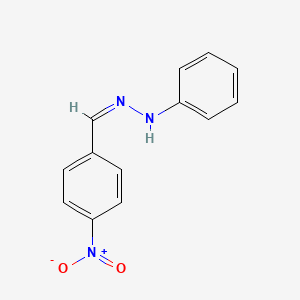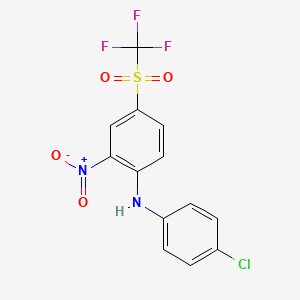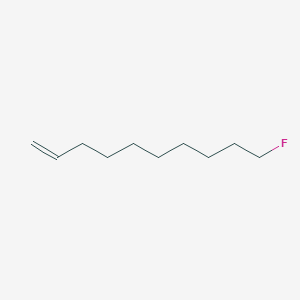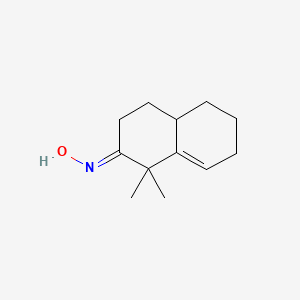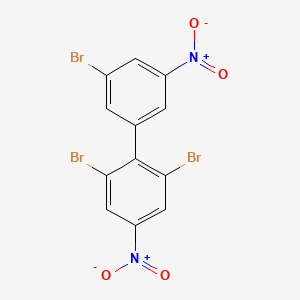![molecular formula C9H10O2 B14744337 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 699-85-4](/img/structure/B14744337.png)
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone is an organic compound with the molecular formula C₉H₁₀O₂. It is known for its unique structure, which includes a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone moiety.
Preparation Methods
The synthesis of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone typically involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be compared with other similar compounds, such as:
2-Acetyl-6-hydroxy-6-methylfulvene: This compound has a similar cyclopentadiene structure but with different substituents, leading to distinct chemical and biological properties.
1-[5-(1-Hydroxyethylidene)-1,3-cyclopentadien-1-yl]ethanone: Another closely related compound with slight variations in its molecular structure, resulting in different reactivity and applications.
Properties
CAS No. |
699-85-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-[5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3 |
InChI Key |
UGWWTFGLBXIPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


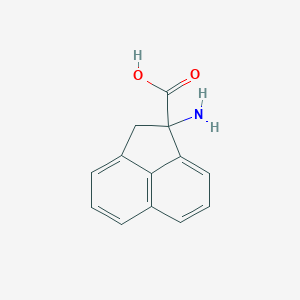
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
